3-(Butan-2-yl)pyrrolidine hydrochloride
Overview
Description
3-(Butan-2-yl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the butan-2-yl group. One common method is the reductive amination of a suitable ketone with a primary amine in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(Butan-2-yl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the butan-2-yl group.
Pyrrolidine-2-one: Contains a carbonyl group at the second position.
Pyrrolidine-2,5-dione: Contains carbonyl groups at the second and fifth positions.
Uniqueness
3-(Butan-2-yl)pyrrolidine hydrochloride is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-butan-2-ylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(2)8-4-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCOHUHJUNDNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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